molecular formula C10H11N3 B144522 N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine CAS No. 640735-22-4

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No.: B144522
CAS No.: 640735-22-4
M. Wt: 173.21 g/mol
InChI Key: SSOWVQRPXHPDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound featuring a fused pyrrolopyridine core with an allyl (-CH₂CHCH₂) substituent at the 4-amino position. This structure combines a bicyclic aromatic system with a reactive allyl group, making it a versatile scaffold for medicinal chemistry and materials science. The allyl group confers unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Preparation Methods

Buchwald–Hartwig Amination Followed by N-Allylation

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine

The foundational step involves converting 4-chloro-1H-pyrrolo[2,3-b]pyridine to the 4-amine derivative via palladium-catalyzed cross-coupling. Key conditions :

Parameter Details
Substrate 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Catalyst System Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)
Base NaOtert-Bu (1.2 equiv)
Solvent tert-Butanol (0.25 M)
Temperature 75°C, 2–24 h
Yield 33–96% (dependent on amine nucleophile and protecting groups)

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ to the C–Cl bond, followed by ligand exchange with ammonia or a protected amine. Reductive elimination yields the 4-aminated product .

N-Allylation of 1H-Pyrrolo[2,3-b]pyridin-4-amine

The pyrrole nitrogen (N-1) is selectively allylated using allyl bromide under basic conditions :

Parameter Details
Substrate 1H-Pyrrolo[2,3-b]pyridin-4-amine
Allylating Agent Allyl bromide (2.5 equiv)
Base KOH (2 equiv)
Solvent DMSO
Conditions Room temperature, 1–3 h
Yield 66–75%

Key Observations :

  • DMSO enhances nucleophilicity of the pyrrole nitrogen, facilitating SN2 alkylation.

  • Competing alkylation of the C-4 amine is minimal due to lower basicity of the aromatic amine .

One-Pot Sequential Coupling and Allylation

A tandem approach combines C–N cross-coupling and N-allylation using a masked intermediate :

SEM-Protected Intermediate Route

  • SEM Protection : 4-Chloro-1H-pyrrolo[2,3-b]pyridine is protected at N-1 with a trimethylsilylethoxymethyl (SEM) group.

  • Amination : SEM-protected substrate undergoes Buchwald–Hartwig amination (conditions as in Section 1.1).

  • SEM Deprotection : Treatment with trifluoroacetic acid (TFA) removes the SEM group, regenerating N-1.

  • Allylation : Allyl bromide/KOH in DMSO yields the final product .

Step Yield Key Challenge
SEM Protection85–90%Avoid over-alkylation
Amination70–75%Ligand selection critical for C-4 selectivity
SEM Deprotection60–65%Formaldehyde side products require careful quenching
Allylation70%Competing dimerization mitigated by low temperature

Alternative Gold-Catalyzed Cyclization

While less common, gold(III)-catalyzed hydroarylation offers a divergent pathway to pyrrolopyridine cores :

Parameter Details
Substrate N-Propargyl-pyrrole-2-carboxamide derivatives
Catalyst AuCl₃ (5 mol%)
Solvent MeCN or DCM
Temperature Reflux, 0.5–4 h
Yield 45–63% (dependent on substituents)

Limitations :

  • Requires pre-functionalized propargyl precursors.

  • Limited scope for introducing the C-4 amine directly, necessitating post-cyclization modifications .

Comparative Analysis of Methods

Method Advantages Disadvantages
Sequential Amination/Alkylation High selectivity, scalableMultiple steps; SEM deprotection challenges
One-Pot Tandem Reduced purification stepsLower overall yield due to side reactions
Gold-Catalyzed Novel route for fused coresLimited applicability to target compound

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrrolo[2,3-B]pyridine derivatives.

Scientific Research Applications

Synthesis of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

The synthesis of this compound involves several key steps that highlight its structural significance and functional groups essential for biological activity.

Synthetic Routes:

  • Chemoselective Suzuki–Miyaura Cross-Coupling: This method has been employed to introduce aryl groups at specific positions on the pyrrolopyridine scaffold, enhancing the compound's potency against various targets, including protein kinases .
  • Buchwald–Hartwig Amination: This reaction facilitates the introduction of amino groups at the C-4 position, which is crucial for maintaining biological activity .

This compound exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other protein kinases.

Key Findings:

  • Inhibition of FGFRs: Research indicates that derivatives of pyrrolo[2,3-B]pyridine demonstrate potent inhibitory effects on FGFR1, FGFR2, and FGFR3. For instance, one derivative showed IC50 values of 7 nM for FGFR1 .
  • Anti-Cancer Properties: In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . This suggests its potential as a therapeutic agent in oncology.

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on oncology due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis.

Potential Uses:

  • Cancer Treatment: The compound's ability to target FGFRs makes it a candidate for treating solid tumors where these receptors are overexpressed .
  • Modulation of Protein Kinase Activity: By inhibiting various protein kinases associated with cancer progression (e.g., IGF1R), this compound may help in managing conditions modulated by these enzymes .

Case Studies and Research Insights

Recent studies have provided valuable insights into the structure-activity relationship (SAR) of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amines:

CompoundTargetIC50 Value (nM)Effect
4hFGFR17Inhibits proliferation and induces apoptosis in cancer cells
3cCSF1R105Less potent than other derivatives but important for SAR studies

These findings underscore the importance of specific structural features in enhancing biological activity and guiding further optimization of the compound for therapeutic use.

Mechanism of Action

The mechanism of action of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents on the pyrrolopyridine core and the amine group. These variations impact physical properties, synthetic routes, and biological activity.

Table 1: Substituent Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight Key Features Reference
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine Pyrrolo[2,3-B]pyridine Allyl (N-4) ~175.2* Reactive allyl group -
N-Benzyl-2-phenyl-1H-pyrrolo[2,3-B]pyridin-4-amine Pyrrolo[2,3-B]pyridine Benzyl (N-4), phenyl (C-2) 300.3 Increased lipophilicity
3-Bromo-1H-pyrrolo[2,3-B]pyridin-4-amine Pyrrolo[2,3-B]pyridine Bromo (C-3) 212.05 Halogen for cross-coupling
N-(4-Chlorophenyl)-thieno[2,3-B]pyridin-4-amine Thieno[2,3-B]pyridine 4-Chlorophenyl (N-4), dihydroimidazole 328.81 Planar thienopyridine core
1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-amine Pyrrolo[2,3-B]pyridine Methyl (N-1) 147.18 Enhanced metabolic stability

*Calculated based on formula C₉H₁₁N₃.

Key Observations :

  • Electronic Effects : The allyl group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., bromo in ), influencing charge distribution and reactivity.
  • Steric Effects : Bulky substituents like benzyl () or naphthalenyl () reduce rotational freedom, while allyl balances steric bulk and flexibility.
  • Solubility: Polar groups (e.g., methoxy in ) enhance aqueous solubility compared to nonpolar substituents.

Physical Properties

Table 2: Thermal and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Highlights Reference
This compound Not reported ~3131 (N-H) Allyl protons: δ 5.8–5.1 (m) -
6-Bromo-1H-pyrrolo[2,3-B]pyridin-4-amine Not reported - Aromatic H: δ 8.2–6.9
N-(4-Chlorophenyl)-thieno[2,3-B]pyridin-4-amine 224–226 (dec.) N-H stretch Chlorophenyl: δ 7.6–7.4
1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-amine 278–281 3131, 1624 Methyl: δ 3.79 (s)

Insights :

  • The allyl group’s absence in brominated analogs () correlates with higher melting points due to stronger intermolecular forces (e.g., halogen bonding).
  • IR spectra for allyl derivatives may show characteristic C=C stretches (~1640 cm⁻¹), absent in methyl or bromo analogs.

Challenges :

  • Allyl groups may complicate purification due to lower crystallinity compared to halogenated analogs ().
  • Steric hindrance in benzyl derivatives () requires optimized coupling conditions.

Crystallographic and Molecular Interactions

  • Hydrogen Bonding: N-(4-Chlorophenyl)-thieno[2,3-B]pyridin-4-amine forms intramolecular N-H⋯N bonds (), while allyl derivatives may favor intermolecular interactions via π-allyl stacking.
  • Crystal Packing : Bulky substituents (e.g., benzyl in ) disrupt planar arrangements, whereas allyl’s linearity may promote layered structures.

Biological Activity

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, including data tables, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a pyrrole ring fused to a pyridine ring with an allyl substituent at the nitrogen atom. This structural feature contributes to its reactivity and biological activity. The compound has the chemical formula C₁₁H₁₁N₃.

The primary mechanism of action for this compound involves the inhibition of FGFRs, specifically FGFR1, FGFR2, and FGFR3. These receptors play critical roles in cellular processes such as proliferation, differentiation, and survival. By inhibiting FGFR activity, this compound disrupts the normal signaling pathways associated with cancer initiation and progression.

1. Anticancer Properties

In Vitro Studies:
Research indicates that this compound exhibits potent anticancer activity. For instance:

  • Breast Cancer Cell Lines: The compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. In one study, it demonstrated an IC50 value of approximately 7 nM against FGFR1 and 9 nM against FGFR2 in vitro .
Cell LineIC50 (nM)Effect
4T17Proliferation inhibition
MDA-MB-2319Apoptosis induction

In Vivo Studies:
In animal models, this compound has shown promise in suppressing tumor growth associated with FGFR dysregulation .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in treating infections .

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to significant reductions in cell viability and increased apoptotic markers. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates .

Research Findings

Recent research highlights the compound's selectivity towards FGFRs compared to other kinases, suggesting a favorable therapeutic index for cancer treatment. Further studies are needed to explore its full pharmacological profile and potential side effects.

Future Directions

Research on this compound is ongoing, with several avenues being explored:

  • Combination Therapies: Investigating the efficacy of this compound in combination with existing cancer therapies.
  • Expanded Target Profiles: Exploring its effects on other signaling pathways beyond FGFRs.
  • Formulation Development: Optimizing delivery methods for enhanced bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reliable for preparing N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine?

The compound can be synthesized via nucleophilic substitution of a 4-chloro-pyrrolopyridine precursor with allylamine. For example, microwave-assisted reactions (373 K, 1 hour) in dioxane with a tertiary amine base (e.g., diisopropylethylamine) enhance reaction efficiency. Post-synthesis purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers confirm the molecular structure after synthesis?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • R factor (<0.05 indicates high precision).
  • Hydrogen bonding networks (e.g., N–H⋯O interactions stabilizing conformation).
  • Dihedral angles between aromatic systems (e.g., 85.5° between pyrrolopyridine and benzyl groups) .

Q. What analytical techniques validate purity and stability?

  • ¹H/¹³C NMR : Confirm substituent integration and absence of impurities.
  • HPLC : Monitor purity (>95% recommended for biological assays).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions (e.g., 2–8°C in dark, sealed environments) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Design of Experiments (DoE) approaches can optimize:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave irradiation reduces reaction time (1–2 hours vs. 24 hours conventional).
  • Catalyst screening : Palladium-based catalysts enhance cross-coupling efficiency in derivatives (e.g., Suzuki-Miyaura reactions) .

Q. What computational strategies predict biological activity or binding affinity?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., Janus kinases).
  • QSAR modeling : Correlate substituent effects (e.g., nitro or allyl groups) with activity using descriptors like logP and polar surface area .

Q. How do steric and electronic effects of substituents influence molecular conformation?

  • Crystallographic analysis : Compare dihedral angles (e.g., 89.4° between tosyl and pyrrolopyridine rings) to assess rigidity.
  • DFT calculations : Evaluate electron density distribution to predict reactive sites for functionalization .

Q. What strategies resolve contradictions in biological assay data?

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).
  • Off-target profiling : Use kinome-wide screening to rule out nonspecific inhibition.
  • Crystallography : Validate binding modes if structural data conflicts with activity (e.g., hydrogen bond disruptions) .

Q. Methodological Insights

Q. How to design a SAR study for pyrrolopyridine derivatives?

  • Core modifications : Replace the allyl group with bulkier substituents (e.g., benzyl) to probe steric tolerance.
  • Electron-withdrawing groups : Introduce nitro or sulfonyl moieties to enhance electrophilicity.
  • Bioisosteric replacements : Substitute pyrrolopyridine with thienopyridine to assess scaffold flexibility .

Q. What in vitro assays are suitable for kinase inhibition studies?

  • ATP-competitive assays : Use fluorescence polarization to measure displacement of ATP analogs.
  • Cellular proliferation assays : Test efficacy in cancer cell lines (e.g., HELA) with IC₅₀ values compared to controls.
  • Western blotting : Confirm target engagement via phosphorylation inhibition (e.g., JAK2/STAT3 pathway) .

Properties

IUPAC Name

N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVQRPXHPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624174
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640735-22-4
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.